1,3,9-trimethyl-8-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione
Description
1,3,9-trimethyl-8-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core, a piperidine ring, and various functional groups
Properties
IUPAC Name |
1,3,9-trimethyl-8-(2-oxo-2-piperidin-1-ylethyl)sulfanylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S/c1-17-12-11(13(22)19(3)15(23)18(12)2)16-14(17)24-9-10(21)20-7-5-4-6-8-20/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYMEMQAMCYUEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,9-trimethyl-8-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through the cyclization of appropriate intermediates under acidic or basic conditions.
Introduction of the piperidine ring: This step involves the reaction of the purine intermediate with a piperidine derivative, often under reflux conditions.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3,9-trimethyl-8-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research has indicated that compounds containing piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been synthesized and evaluated against various bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, demonstrating promising results in inhibiting growth . The incorporation of the trimethyl purine structure may enhance these properties due to its bioactive nature.
2. Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of key enzymes involved in metabolic pathways. Specifically, derivatives have shown efficacy as α-glucosidase inhibitors, which are crucial in managing diabetes by slowing carbohydrate absorption . Molecular docking studies suggest that the structural features of 1,3,9-trimethyl derivatives favor strong binding interactions with the enzyme's active site.
Neuropharmacological Effects
1. Modulation of Purinergic Signaling
The purinergic system plays a critical role in various physiological processes including neurotransmission and inflammation. Compounds similar to 1,3,9-trimethyl derivatives have been investigated for their ability to modulate purinergic receptors . This modulation can potentially lead to therapeutic strategies for conditions such as neurodegenerative diseases and autoimmune disorders.
2. Central Nervous System (CNS) Effects
Studies have highlighted the potential of piperidine-containing compounds in treating CNS disorders. The structural framework of 1,3,9-trimethyl derivatives may facilitate blood-brain barrier penetration, allowing for therapeutic applications in anxiety and depression management. Research on related compounds has shown promise in enhancing cognitive functions and mood stabilization .
Case Study 1: Antimicrobial Evaluation
A study involving the synthesis of piperidine derivatives demonstrated their antimicrobial efficacy against both gram-positive and gram-negative bacteria. The results indicated that modifications to the piperidine ring significantly influenced antibacterial activity. Compounds were evaluated using standard methods such as the disk diffusion assay and MIC determination .
Case Study 2: Enzyme Inhibition
In a systematic investigation of α-glucosidase inhibitors derived from piperidine structures, several derivatives were synthesized and tested. The most active compounds were identified through kinetic studies and molecular docking simulations which provided insights into their binding affinities and inhibition mechanisms .
Data Tables
Mechanism of Action
The mechanism of action of 1,3,9-trimethyl-8-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
1,3,7-trimethylxanthine (Caffeine): Similar purine core but different functional groups.
Theobromine: Another purine derivative with different methylation patterns.
Theophylline: Similar structure but with different biological activity.
Uniqueness
1,3,9-trimethyl-8-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione is unique due to the presence of the piperidine ring and the sulfanyl group, which confer distinct chemical and biological properties compared to other purine derivatives.
Biological Activity
Molecular Formula
- Molecular Formula : C₁₃H₁₈N₄O₂S
Key Functional Groups
- Purine Base : The core structure is a purine, which is essential for various biological functions.
- Piperidine Ring : This nitrogen-containing ring contributes to the compound's pharmacological properties.
- Thiol Group : The presence of sulfur in the form of a thiol may enhance biological activity through redox reactions.
Antimicrobial Activity
TMP shows promising antimicrobial properties. Studies have demonstrated that derivatives of piperidine compounds exhibit significant antibacterial and antifungal activity against various pathogens. For instance, compounds with similar structures have been evaluated for their efficacy against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Antitumor Activity
Recent research indicates that TMP may possess antitumor properties. A study highlighted that compounds containing sulfur in their structure demonstrated potent inhibition of cancer cell viability, particularly in melanoma cells . The mechanism behind this activity is thought to involve the induction of apoptosis and disruption of cell cycle progression.
Enzyme Inhibition
TMP has been studied for its potential as an inhibitor of specific enzymes. For example, some derivatives have shown activity against α-glucosidase, suggesting potential applications in managing diabetes by delaying carbohydrate absorption . Molecular docking studies have indicated favorable binding interactions with the enzyme's active site.
Neuroprotective Effects
Preliminary studies suggest that TMP may exhibit neuroprotective effects. Compounds with similar piperidine moieties have been investigated for their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells . This could have implications for treating neurodegenerative diseases such as Alzheimer's.
Structure-Activity Relationship (SAR)
Understanding the SAR of TMP is crucial for optimizing its biological activity. Modifications at various positions on the piperidine and purine rings can significantly influence its potency and selectivity. For instance:
- Substituents on the Piperidine Ring : The introduction of different alkyl or aryl groups can enhance antimicrobial activity.
- Modification of the Purine Moiety : Alterations in methylation patterns on the purine base can affect enzyme inhibition and antitumor efficacy.
Case Study 1: Antimicrobial Efficacy
A series of TMP derivatives were synthesized and tested against standard strains of bacteria and fungi. Results indicated that certain modifications led to over a 50% reduction in microbial growth compared to controls, highlighting the importance of structural variations .
Case Study 2: Antitumor Activity in Melanoma
In vitro studies showed that TMP significantly inhibited melanoma cell proliferation with an IC50 value in the low micromolar range. Further analysis revealed that TMP induced apoptosis through caspase activation pathways, suggesting a mechanism for its antitumor effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what parameters critically influence yield optimization?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with purine-dione scaffolds and introducing sulfur-containing moieties via nucleophilic substitution or thiol-ene coupling. Key steps include:
- Functionalization : Introducing the sulfanyl group at the 8-position using 2-oxo-2-(piperidin-1-yl)ethanethiol under controlled pH (6–8) to avoid side reactions .
- Methylation : Sequential alkylation at the 1, 3, and 9 positions using methyl iodide in DMF at 60–80°C, with strict anhydrous conditions to prevent hydrolysis .
- Critical Parameters : Temperature control during thiol coupling (exothermic reaction), solvent polarity (DMF or THF), and catalyst selection (e.g., triethylamine for deprotonation) .
Q. Which spectroscopic techniques are prioritized for structural elucidation and purity assessment?
- Methodological Answer :
- NMR : 1H/13C NMR to confirm methyl group positions and piperidinyl integration. Key signals include δ 3.1–3.3 ppm (piperidinyl protons) and δ 3.8–4.0 ppm (methyl groups) .
- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., m/z 395.45 for C21H25N5O3S) and isotopic patterns .
- FTIR : Peaks at 1680–1700 cm⁻¹ (C=O stretching) and 2550–2600 cm⁻¹ (S-H, if unreacted thiols remain) .
Advanced Research Questions
Q. How can computational modeling resolve ambiguities in the compound’s reactivity or biological target interactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to map electron density at the sulfanyl group, predicting nucleophilic/electrophilic sites. This aids in understanding hydrolysis susceptibility .
- Molecular Dynamics (MD) : Simulate binding affinities with adenosine receptors (e.g., A2A) by modeling the purine core’s orientation in hydrophobic pockets. Tools like COMSOL Multiphysics integrate MD with free-energy perturbation for accuracy .
- Reaction Path Search : Apply ICReDD’s workflow to predict optimal reaction conditions (e.g., solvent/base pairs) using transition-state modeling .
Q. What experimental strategies address contradictions in reported biological activity data for analogous purine-dione derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare datasets using standardized assays (e.g., IC50 in kinase inhibition studies) while controlling variables like cell line (HEK293 vs. HeLa) or buffer composition .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications at the 8-sulfanyl or piperidinyl groups to isolate contributions to activity. For example, replace piperidine with morpholine to test hydrogen-bonding effects .
- Data Validation : Cross-validate conflicting results using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization for binding assays) .
Q. How can AI-driven platforms enhance the design of derivatives with improved metabolic stability?
- Methodological Answer :
- Predictive ADMET Tools : Use deep learning models (e.g., ADMETlab 2.0) to forecast hepatic clearance or CYP450 inhibition. Input SMILES strings to prioritize derivatives with lower logP (<3) for reduced off-target effects .
- Generative Chemistry : Train recurrent neural networks (RNNs) on purine-dione databases to propose novel substitutions at the 7- or 9-positions, balancing solubility and potency .
- Feedback Loops : Integrate experimental metabolic data (e.g., microsomal stability assays) into AI models for iterative refinement .
Methodological Considerations
Q. What protocols ensure reproducibility in multi-step synthesis under varying laboratory conditions?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial design to optimize parameters (e.g., reaction time, equivalents of reagents) and identify interactions. For example, a 3x3 matrix varying temperature (50–70°C) and catalyst loading (1–5 mol%) .
- In-Line Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation in real time, reducing batch-to-batch variability .
Q. How should researchers approach scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
